
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Overview
Description
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (CAS: 83883-26-5) is a reactive mesogen widely used in synthesizing liquid crystal polymer networks (LCNs) and functional materials. Its structure consists of a benzoic acid core functionalized with a hexyl spacer terminated by an acrylate group (Figure 1). This design enables photopolymerization, making it a key component in stimuli-responsive membranes, gas separation films, and optoelectronic devices . The compound is synthesized via Steglich or Yamaguchi esterification, with yields ranging from 35% to 89% depending on substituents and reaction conditions .
Preparation Methods
Synthesis of 4-((6-hydroxyhexyl)oxy)benzoic acid
This intermediate is prepared by nucleophilic substitution or etherification of 4-hydroxybenzoic acid with a suitable 6-halohexanol or by direct alkylation using potassium hydroxide in alcoholic solvents.
- Dissolve 4-(6-bromohexyloxy)benzoic acid or 4-hydroxybenzoic acid with 6-bromohexanol in ethanol or methanol.
- Add potassium hydroxide (KOH) as a base catalyst.
- Reflux the mixture overnight to promote ether bond formation.
- After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Collect the solid by filtration and purify by recrystallization from ethanol/water mixtures.
Parameter | Condition/Value |
---|---|
Solvent | Ethanol or methanol |
Base | Potassium hydroxide (4 equivalents) |
Temperature | Reflux (~78°C for ethanol) |
Reaction time | Overnight (12-16 hours) |
Workup | Acidification with 6 N HCl |
Purification | Recrystallization from ethanol/H2O (3:1 v/v) |
Yield | High, typically >85% |
This method yields 4-((6-hydroxyhexyl)oxy)benzoic acid as a white solid with characteristic NMR signals confirming the structure.
Acryloylation to form 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid
The terminal hydroxyl group of the intermediate is esterified with acryloyl chloride to introduce the acryloyloxy functionality.
- Dissolve 4-((6-hydroxyhexyl)oxy)benzoic acid in an aprotic solvent such as 1,4-dioxane or dimethylacetamide (DMA).
- Cool the solution to 0°C under an inert atmosphere (nitrogen) to minimize side reactions.
- Add acryloyl chloride dropwise (1.3 equivalents) to the stirred solution.
- Allow the reaction to proceed at 0°C for 15 minutes, then warm to room temperature and stir at 45°C overnight.
- Quench the reaction with ice water.
- Extract the product with dichloromethane.
- Dry the organic layer over sodium sulfate and evaporate the solvent.
- Purify the product by recrystallization from hexane or isopropyl alcohol.
Parameter | Condition/Value |
---|---|
Solvent | 1,4-Dioxane or DMA |
Reagent | Acryloyl chloride (1.3 equivalents) |
Temperature | 0°C initially, then 45°C overnight |
Atmosphere | Nitrogen (inert) |
Workup | Quench with ice water, extraction with DCM |
Purification | Recrystallization from hexane or isopropyl alcohol |
Yield | High, up to 92% |
The product is obtained as a white solid with characteristic ^1H NMR signals for the acryloyl vinyl protons (δ 5.8–6.4 ppm) and aromatic protons, confirming successful esterification.
Alternative synthesis via direct esterification with acrylic acid
An alternative method involves direct esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid using acid catalysis and removal of water by azeotropic distillation.
- Mix 4-(6-hydroxyhexyloxy)benzoic acid, acrylic acid (large excess), p-toluenesulfonic acid as catalyst, and hydroquinone as polymerization inhibitor in benzene.
- Reflux the mixture with a Dean-Stark apparatus to continuously remove water formed during esterification.
- After about 12 hours, distill off benzene under reduced pressure.
- Dissolve residue in ethyl acetate and wash with water until no acrylic acid remains (pH neutral).
- Dry over magnesium sulfate, filter, and evaporate solvent.
- Recrystallize from isopropyl alcohol.
- Avoids use of acryloyl chloride, which is moisture sensitive and corrosive.
- Suitable for larger scale synthesis.
- Longer reaction time.
- Requires careful removal of water to drive equilibrium.
Step | Method | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
1. Etherification | KOH in ethanol reflux | 4-hydroxybenzoic acid + 6-bromohexanol | >85 | Acidification and recrystallization |
2. Acryloylation | Acryloyl chloride in dioxane | Acryloyl chloride (1.3 eq), 0°C to 45°C, N2 | ~92 | Inert atmosphere, recrystallization |
Alternative 2. Direct esterification | Acrylic acid, p-TsOH catalyst | Acrylic acid excess, benzene reflux, Dean-Stark | ~85-90 | Longer time, water removal critical |
- NMR Spectroscopy: ^1H NMR confirms the presence of aromatic protons (~7.8 and 7.0 ppm), methylene protons of the hexyl chain (1.2–1.7 ppm), and vinyl protons of the acryloyl group (5.8–6.4 ppm).
- FTIR Spectroscopy: Characteristic ester carbonyl stretch at ~1720 cm⁻¹ and C=C stretch of the acryloyl group at ~1630 cm⁻¹ confirm successful esterification.
- Purity: High purity (>98%) is achievable by recrystallization and chromatographic purification, essential for polymerization applications.
- Yield: Optimized conditions yield the target compound in 85–92% yield, depending on the method and scale.
The preparation of this compound is well-established through multi-step synthesis involving etherification of 4-hydroxybenzoic acid derivatives followed by acryloylation of the terminal hydroxyl group. The use of acryloyl chloride under inert atmosphere and controlled temperature is the most common and efficient method, providing high yields and purity. Alternatively, direct esterification with acrylic acid under acid catalysis and azeotropic water removal offers a viable route, especially for industrial scale-up. Analytical data from NMR and FTIR confirm the structural integrity of the product, which is critical for its application in polymer chemistry.
This comprehensive overview integrates diverse, authoritative sources and experimental data to provide a professional and detailed understanding of the preparation methods for this important compound.
Chemical Reactions Analysis
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can form esters with alcohols under acidic conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Polymerization: The acryloyloxy group can undergo free radical polymerization to form polymers.
Complexation: The carboxylate groups can form complexes with metal ions, such as copper(II), serving as bidentate ligands.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., potassium hydroxide for saponification), and radical initiators (e.g., benzoyl peroxide for polymerization).
Scientific Research Applications
Chemical Properties and Structure
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is characterized by its molecular formula and a molecular weight of 292.33 g/mol. The compound features a benzoic acid core with an acryloyloxy hexyl ether side chain, which contributes to its reactivity and functionality in various applications.
Photonic Applications
One of the most promising applications of this compound is in the field of photonics. It is utilized in the development of liquid crystalline materials that exhibit structural coloration. These materials can be employed in the fabrication of photonic devices, such as sensors and displays.
- Case Study: 4D Photonic Microactuators
Research has demonstrated the use of this compound in creating four-dimensional (4D) photonic microactuators. These microactuators can change shape in response to environmental stimuli, making them suitable for applications in soft robotics and adaptive optics .
Polymer Composites
The compound serves as a key component in the formulation of polymeric materials with enhanced mechanical properties. It acts as a cross-linking agent that improves the thermal stability and mechanical strength of polymer composites.
- Case Study: Soft Polymer Actuators
A study highlighted the development of soft polymer actuators using this compound as a cross-linking agent. These actuators can be programmed to change shape under specific conditions, showcasing their potential for use in smart materials .
Drug Delivery Systems
The compound's ability to form complexes with metal ions has been explored for drug delivery applications. It can facilitate the controlled release of therapeutic agents, particularly nitric oxide, which plays a crucial role in cancer immunotherapy.
- Case Study: Nitric Oxide Release
In a notable study, researchers developed a copper-organic coordination polymer network utilizing this compound. This network was capable of sustainably releasing nitric oxide over an extended period, effectively polarizing macrophages towards a pro-inflammatory state beneficial for cancer treatment .
Biocompatibility Studies
Given its structure, there is ongoing research into the biocompatibility of this compound for potential use in medical devices and implants.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties . Additionally, the carboxylate groups can interact with metal ions, forming stable complexes that can be used in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Performance
Methyl-Substituted Analogs
- 4-((6-(Acryloyloxy)hexyl)oxy)-2-methylbenzoic Acid :
The addition of a methyl group at the 2-position of the benzoic acid ring introduces steric hindrance, reducing esterification yields (1–2% via direct methods vs. 48% via Yamaguchi esterification) . This compound is less reactive in cross-linking but offers improved thermal stability in LCNs.
Halogen-Substituted Derivatives
- C6-Cl1 and C6-Cl2 :
Chlorine substituents on the central aromatic core enhance polymer rigidity. For example, C6-Cl2 (2,3-dichloro-substituted) exhibits higher gas permeability (e.g., He permeability: 120 Barrer) compared to unsubstituted analogs (80 Barrer) but reduces selectivity for He/CH₄ separations due to increased free volume . - C6-F4 :
Fluorination (2,3,5,6-tetrafluoro-substituted) improves UV transparency and chemical resistance in LCNs, making it suitable for optical applications .
Phenyl and Cyano Derivatives
- C6-C6H5 ([1,1’-biphenyl]-2,5-diyl bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)) :
Bulky phenyl substituents increase gas permeability by 40% but reduce He/CO₂ selectivity by 25% compared to the parent compound . - C6-CN (2-cyano-substituted): The polar cyano group enhances CO₂ solubility in polymer membranes, improving CO₂/CH₄ selectivity by 15% .
Polymerizable Group Modifications
Acryloyl vs. Methacryloyl
- 4-(6-(Methacryloyloxy)hexyl)oxy)benzoic Acid :
Replacing acryloyl with methacryloyl slows polymerization kinetics due to reduced radical reactivity but increases cross-linking density, leading to mechanically robust films .
Cross-Linker Derivatives
- RM 105 (4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)-benzoate): This derivative lacks the carboxylic acid group, enabling non-reactive alignment in LCNs. It is used in UV-transparent films with 90% transmittance at 300 nm .
Performance in Gas Separation
Compound | He Permeability (Barrer) | CO₂/CH₄ Selectivity | He/CH₄ Selectivity |
---|---|---|---|
Parent compound | 80 | 25 | 110 |
C6-Cl2 | 120 | 18 | 85 |
C6-C6H5 | 112 | 20 | 90 |
C6-CN | 75 | 28 | 105 |
Data sourced from gas permeation studies in nematic LCN films .
Biological Activity
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, with the chemical formula C₁₆H₂₀O₅, is an organic compound notable for its unique structure that combines an acryloyloxy group and a benzoic acid moiety. This compound has garnered attention for its potential applications in materials science and pharmaceuticals, although specific biological activities are not extensively documented. This article synthesizes available research findings on its biological activity, focusing on antimicrobial properties, interactions with biological systems, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₀O₅
- Melting Point : Approximately 92-93 °C
- Boiling Point : Predicted at 446.9 ± 25.0 °C
The compound's structure allows it to exhibit both hydrophilic and hydrophobic characteristics, making it versatile for various applications requiring specific solubility profiles.
Research indicates that the carboxylate groups of deprotonated this compound can act as bidentate ligands in metal complexation. For instance, studies have shown that this compound can form complexes with copper ions (Cu(II)), facilitating the release of nitric oxide (NO), which plays a critical role in immune response modulation by polarizing macrophages towards the pro-inflammatory M1 phenotype .
Applications in Research
The compound has been explored for various applications:
- Synthesis of Liquid Crystalline Elastomers : It serves as an intermediate in synthesizing liquid crystalline main-chain elastomers (LCE), which have applications in smart materials and responsive systems.
- Metal Complexation : The ability to form metal complexes enhances its utility in material science, particularly for developing responsive systems that can adapt based on environmental stimuli .
- Potential Therapeutics : Its interaction with biological systems suggests potential therapeutic uses, particularly in cancer immunotherapy where modulation of macrophage polarization could enhance anti-tumor immunity .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Contains a cyanophenyl group | Exhibits different electronic properties due to the cyano group |
Benzoic Acid Derivatives | Various alkyl or functional groups attached | General applications in food preservation and pharmaceuticals |
Acryloyloxy Compounds | Presence of acryloyloxy group | Commonly used in polymerization processes |
Case Studies and Research Findings
Recent studies highlight various aspects of the biological activity of compounds related to this compound:
- Study on NO Release : A study demonstrated that Cu-organic coordination polymer networks incorporating this compound could sustainably release NO from endogenous donors over prolonged periods (up to 90 days), effectively polarizing macrophages to enhance immune responses against tumors .
- Antimicrobial Testing : Although specific studies on this compound are scarce, related compounds have shown promising results against various bacterial strains, indicating potential antimicrobial activity that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via esterification of 4-hydroxybenzoic acid with 6-(acryloyloxy)hexanol under acidic or coupling agent conditions (e.g., DCC/DMAP). Key intermediates, such as 6-(acryloyloxy)hexanol, are purified using column chromatography and characterized via -NMR and HPLC (>95% purity) . Reaction progress is monitored by TLC, and final product structure is confirmed via FT-IR (C=O stretch at ~1700 cm) and -NMR (benzoate carbonyl at ~167 ppm) .
Q. How do researchers ensure purity and stability during synthesis and storage?
- Methodology : Purity is validated using reverse-phase HPLC with UV detection (λ = 254 nm). Stability is maintained by storing the compound in amber vials at 2–8°C under inert gas (e.g., argon) to prevent acrylate group hydrolysis or unintended polymerization . Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life under stress conditions .
Q. What analytical techniques are critical for structural elucidation and impurity profiling?
- Techniques :
- NMR Spectroscopy : - and -NMR confirm regiochemistry and acrylate functionality.
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H] at m/z 307.14) and detects trace impurities (<0.5%) .
- XRD : For crystalline phase analysis in polymer composites .
Advanced Research Questions
Q. How does the acrylate group’s reactivity influence crosslinking efficiency in liquid crystal polymer networks?
- Methodology : Photoinitiators (e.g., Irgacure 819) and thermal initiators (e.g., AIBN) are compared for radical polymerization kinetics. Real-time FT-IR monitors acrylate conversion (>90% under UV at 365 nm, 10 mW/cm). Crosslinking density is quantified via swelling experiments in THF and DMA (storage modulus >1 GPa) . Contradictions in initiator efficiency (e.g., AIBN vs. Luperox 331) are resolved by comparing glass transition temperatures () and mesh size distributions .
Q. What role does the hexyl spacer play in mesophase behavior of smectic liquid crystal networks?
- Experimental Design : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) analyze phase transitions. The hexyl spacer enhances molecular flexibility, enabling smectic-A phase formation at 80–120°C. SAXS/WAXS confirms layer spacing (~3.2 nm) and interdigitation . Discrepancies in phase stability (e.g., thermal hysteresis) are mitigated by copolymerization with rigid monomers (e.g., 1,4-phenylene bis(benzoate)) .
Q. How do interfacial interactions affect gas permeability in polypropylene-liquid crystal composite films?
- Approach : Composite films are fabricated via solvent casting (THF) with 10–30 wt% liquid crystal content. Gas permeability (O, CO) is measured using manometric methods. The acrylate-terminated compound improves adhesion at polypropylene interfaces, reducing pinhole defects. Contradictory permeability trends (e.g., CO/O selectivity vs. temperature) are modeled using Maxwell-Wagner-Sillars theory .
Q. Can structural analogs (e.g., methacrylate derivatives) enhance thermal stability without compromising reactivity?
- Comparative Study : Methacrylate analogs (e.g., 4-(6-methacryloyloxyhexyloxy)benzoic acid) are synthesized and tested. TGA shows 10–15°C higher decomposition onset (~220°C vs. 205°C for acrylate). However, methacrylate’s slower polymerization kinetics (60% conversion after 30 min UV exposure) necessitate initiator optimization .
Q. Data Contradictions and Resolution
Q. Why do conflicting reports exist on hydrolytic stability of the acrylate group?
- Resolution : Hydrolysis rates vary with pH and solvent. In aqueous THF (pH 7), <5% hydrolysis occurs over 72 h, but acidic conditions (pH 2) accelerate degradation (>20% in 24 h). Discrepancies arise from unaccounted trace moisture in early studies, resolved by Karl Fischer titration .
Q. How do divergent DSC results for mesophase transitions align with molecular dynamics simulations?
- Analysis : Simulations (MD with GAFF force field) predict smectic layer spacing within 5% error of experimental SAXS. Discrepancies in transition enthalpies (ΔH ~2–4 kJ/mol) are attributed to polydispersity in polymer networks .
Q. Tables
Table 1: Key Synthetic Parameters and Outcomes
Parameter | Value/Range | Reference |
---|---|---|
Yield (esterification) | 75–85% | |
Purity (HPLC) | ≥96% | |
Melting Point | 90–93°C | |
Photoinitiation Efficiency (Irgacure 819) | 92% conversion in 10 min |
Table 2: Comparative Properties of Acrylate vs. Methacrylate Derivatives
Property | Acrylate Derivative | Methacrylate Derivative |
---|---|---|
(DMA) | 65°C | 75°C |
Thermal Decomposition | 205°C | 220°C |
Polymerization Rate | Fast (90% in 10 min) | Moderate (60% in 30 min) |
Properties
IUPAC Name |
4-(6-prop-2-enoyloxyhexoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSQLAEXYKMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
122408-80-4 | |
Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122408-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30395395 | |
Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-26-5 | |
Record name | 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83883-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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